molecular formula C21H27NO10 B2419610 [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-35-1

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2419610
CAS No.: 1094684-35-1
M. Wt: 453.444
InChI Key: HJXMUXWOPDHTQS-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and methoxyphenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxan derivative and introduce the acetyloxy and acetamido groups through esterification and amidation reactions, respectively. The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy and methoxyphenoxy groups.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory or antimicrobial effects, although specific studies are required to confirm these activities.

Industry: In materials science, the compound can be used to create polymers or coatings with specific properties. Its functional groups can participate in polymerization reactions, leading to materials with unique mechanical or chemical characteristics.

Mechanism of Action

The mechanism by which [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate exerts its effects depends on its interaction with molecular targets. For example, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions.

Comparison with Similar Compounds

    [3,4-Bis(acetyloxy)-5-amino-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.

    [3,4-Bis(acetyloxy)-5-acetamido-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: The presence of both acetyloxy and acetamido groups in [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-15(27-5)7-9-16/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMUXWOPDHTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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